3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone
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Overview
Description
3,4-Dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone is a complex organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone typically involves multiple steps, starting with the formation of the chromene core. One common approach is the cyclization of substituted resorcinol derivatives with malononitrile under electrophilic substitution conditions. The resulting intermediate undergoes further functionalization to introduce the sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the chromene ring to its corresponding quinone derivatives.
Reduction: : Reduction of the sulfonyl group to sulfonic acid derivatives.
Substitution: : Replacement of the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Sulfonic acid derivatives.
Substitution: : A wide range of functionalized derivatives based on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromene core is particularly useful in the development of new organic materials with unique properties.
Biology
In biological research, 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine
The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone exerts its effects involves its interaction with specific molecular targets. The chromene core can bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound's ability to interact with biological molecules, leading to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Chromone: : A closely related compound with a similar chromene core but lacking the sulfonyl group.
Coumarin: : Another chromene derivative known for its biological activities.
Benzimidazole: : A heterocyclic compound that shares structural similarities with the sulfonyl group.
Uniqueness
3,4-Dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone stands out due to its unique combination of the chromene core and the sulfonyl group. This combination provides enhanced biological activity and chemical reactivity compared to its similar counterparts.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-yl-(4-methylphenyl)sulfonylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-12-6-8-13(9-7-12)22(19,20)17(18)15-10-11-21-16-5-3-2-4-14(15)16/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZLVLKXKKFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)C2CCOC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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